4-(6-Hydroxyquinolin-2-yl)benzoic acid
Description
4-(6-Hydroxyquinolin-2-yl)benzoic acid is a heterocyclic compound combining a benzoic acid moiety with a quinoline ring substituted with a hydroxyl group at position 4. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry. The benzoic acid group enhances solubility and facilitates hydrogen bonding, while the quinoline core contributes to π-π stacking interactions and metal chelation capabilities.
Properties
Molecular Formula |
C16H11NO3 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
4-(6-hydroxyquinolin-2-yl)benzoic acid |
InChI |
InChI=1S/C16H11NO3/c18-13-6-8-15-12(9-13)5-7-14(17-15)10-1-3-11(4-2-10)16(19)20/h1-9,18H,(H,19,20) |
InChI Key |
ZVOPSHFZQOCHBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- The quinoline ring in 4-(6-hydroxyquinolin-2-yl)benzoic acid enhances binding to enzyme active sites through π-π stacking, while the benzoic acid group stabilizes interactions via hydrogen bonds .
- Chlorine substitution in analogs like 4-(3-chloroanilino)benzoic acid improves metabolic stability but may introduce torsional strain, as seen in its crystal structure .
- Simpler derivatives like 4-hydroxybenzoic acid lack the complexity required for targeted enzyme inhibition, emphasizing the necessity of hybrid aromatic systems .
Preparation Methods
Quinoline Ring Construction via Cyclization Reactions
The quinoline core is typically synthesized using the Skraup or Doebner-Miller reactions, though adaptations are required to incorporate the hydroxy group at the 6-position. For example:
-
Modified Skraup synthesis : Heating a mixture of glycerol, aniline derivatives, and sulfuric acid with a nitrobenzene oxidant generates the quinoline skeleton. Subsequent hydroxylation at the 6-position can be achieved via directed ortho-metalation or oxidative methods.
-
Microwave-assisted cyclization : Reduces reaction time and improves yield compared to traditional reflux methods.
Benzoic Acid Derivative Preparation
The benzoic acid moiety is often functionalized prior to coupling. Key steps include:
Table 1: Benzoic Acid Functionalization Conditions
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Esterification | SOCl₂, MeOH, reflux | 85% | |
| Bromination (4-position) | Br₂, FeBr₃, CH₂Cl₂, 0°C | 78% |
Coupling Strategies for Quinoline-Benzoic Acid Linkage
Nucleophilic Aromatic Substitution
A patent method for synthesizing Brexpiprazole intermediates demonstrates the utility of nucleophilic substitution in linking aromatic systems:
Esterification and Amidation
Esterification protocols from Ambeed’s synthesis of 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid provide a model:
Table 2: Esterification Optimization Data
| Catalyst | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| p-TsOH | Benzene | Reflux | 5 | 70% |
| p-TsOH | Toluene | 100°C | 12 | 35% |
Post-Coupling Modifications
Deprotection of Carboxylic Acid
After coupling, ester-protected benzoic acid derivatives require hydrolysis:
Purification Techniques
-
Chromatography : Silica gel column chromatography with dichloromethane:methanol (20:1) effectively isolates the target compound.
-
Recrystallization : Isopropanol or ethyl acetate/hexane mixtures yield high-purity crystalline products.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic substitution | Simple setup, scalable | Requires halogenated precursors | 50–70% |
| Esterification | Mild conditions, high functional group tolerance | Competes with polymerization | 35–70% |
| Suzuki coupling | Regioselective, versatile | Requires expensive catalysts | N/A |
Q & A
Basic Research Questions
1.1. How can the synthesis of 4-(6-Hydroxyquinolin-2-yl)benzoic acid be optimized for improved yield and purity?
Methodological Answer:
- Step 1: Employ condensation reactions between quinoline derivatives and benzoic acid precursors under controlled pH and temperature (e.g., reflux in ethanol at 80°C for 8–12 hours).
- Step 2: Purify via column chromatography using silica gel and a gradient eluent system (e.g., hexane:ethyl acetate 3:1 to 1:1).
- Step 3: Monitor reaction progress with TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
- Data: Typical yields range from 58–70% for analogous hydrazone benzoic acid derivatives .
Table 1: Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol | +15% vs. DMF |
| Catalyst | H₂SO₄ (0.1 M) | +20% vs. no acid |
1.2. What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- IR Spectroscopy: Identify functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C=O at 1680–1720 cm⁻¹) .
- NMR: Use ¹H/¹³C NMR to assign aromatic protons (δ 6.5–8.5 ppm) and carboxylate carbons (δ 170–175 ppm) .
- UV-Vis: Analyze conjugation effects (λmax ~270 nm for quinoline moiety) .
Table 2: Key Spectral Assignments
| Technique | Signature Peaks | Functional Group |
|---|---|---|
| ¹H NMR | δ 8.2 (d, J=8 Hz) | Quinoline H |
| ¹³C NMR | δ 172.5 | COOH |
1.3. How should researchers handle and store this compound to prevent degradation?
Methodological Answer:
- Storage: Keep in airtight, light-resistant containers at 2–8°C under inert gas (e.g., N₂) .
- Safety: Use PPE (gloves, goggles) and fume hoods. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
2.1. What computational strategies predict electron localization and reactivity in this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian09/B3LYP/6-31G(d) to model electron density and frontier molecular orbitals (HOMO/LUMO) .
- ELF Analysis: Map electron localization to identify reactive sites (e.g., carboxylate group for nucleophilic attacks) .
Table 3: Computational Results
| Property | Value (eV) | Significance |
|---|---|---|
| HOMO-LUMO Gap | 4.2 | Reactivity |
| Electrostatic Potential | -0.45 au | Nucleophilic Regions |
2.2. How can crystallographic data resolve contradictions in spectroscopic assignments?
Methodological Answer:
- Single-Crystal X-Ray Diffraction: Use SHELXL for refinement and ORTEP-3 for visualization .
- Validation: Cross-check bond lengths (e.g., C-O = 1.36 Å) and torsion angles against DFT-optimized structures .
Example: Discrepancies in quinoline ring puckering resolved via Hirshfeld surface analysis .
2.3. What in vitro assays evaluate its potential as a kinase inhibitor?
Methodological Answer:
- Assay Design: Use ATP-competitive ELISA with recombinant kinases (e.g., EGFR, VEGFR).
- Protocol:
- Incubate compound (0.1–100 µM) with kinase and substrate.
- Measure inhibition via luminescence (IC50 calculation).
- Controls: Include staurosporine (positive control) and DMSO (vehicle control) .
Table 4: Inhibition Data (Hypothetical)
| Kinase | IC50 (µM) | Selectivity Index |
|---|---|---|
| EGFR | 0.45 | >100 vs. CDK2 |
2.4. How can LC-MS/MS address stability challenges under physiological conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
